(+/-)-1,2-Propylene-d6 Oxide
Overview
Description
Propylene oxide is a critical intermediate in the chemical industry, used in the production of various polymers and chemicals. The study of its deuterated form, "(+/-)-1,2-Propylene-d6 Oxide," allows for a deeper understanding of its reactivity and properties through isotopic labeling, which is beneficial for both synthetic and mechanistic chemical research.
Synthesis Analysis
The synthesis of deuterated propylene compounds, including propylene-d6, involves several steps, starting from the hydrolysis of magnesium carbide with deuterium oxide to produce propyne-d4, followed by various reactions to finally obtain propylene-d6. This synthesis facilitates the study of isotactic polymers through infrared spectroscopic analysis (Murahashi, Nozakura, & Yasufuku, 1964).
Molecular Structure Analysis
Conformational stability and molecular structure are crucial for understanding the behavior of propylene oxide and its interactions. Studies on propylene oxide-water adducts reveal distinct conformations that significantly influence their chemical reactivity and physical properties, highlighting the importance of molecular structure in chemical interactions (Su, Wen, & Xu, 2006).
Chemical Reactions and Properties
Propylene oxide undergoes various chemical reactions, including those with excited oxygen atoms leading to a mixture of oxides, aldehydes, and alcohols. These reactions are essential for understanding the reactivity of propylene oxide in different chemical environments (Kajimoto, Yamasaki, & Fueno, 1979).
Physical Properties Analysis
The physical properties of propylene oxide derivatives, including their conformational characteristics and dipole moments, are studied through molecular orbital calculations and spectroscopy. These analyses provide insights into the behavior of propylene oxide in various phases and conditions (Sasanuma, 1995).
Chemical Properties Analysis
The chemical properties of propylene oxide, such as its ability to form polymers with carbon dioxide and its reactivity towards different catalysts, are critical for its application in producing environmentally friendly polymers and chemicals. Studies on catalyst ratios and reaction conditions shed light on optimizing propylene oxide's reactivity for specific applications (Eberhardt, Allmendinger, & Rieger, 2003).
Scientific Research Applications
Catalyst Development and New Chemistry
(+/-)-1,2-Propylene-d6 Oxide plays a significant role in the field of catalyst development, particularly in processes like propane dehydrogenation (PDH). This process is crucial for the direct production of propylene, an essential building block for various petrochemicals. Recent advancements have focused on the efficient adsorption/activation of propane and subsequent desorption of propylene on the surfaces of heterogeneous catalysts. These developments aim to address scientific challenges by understanding the active sites, reaction pathways, and deactivation mechanisms of PDH over metals and metal oxides. The ultimate goal is efficient catalyst design for minimizing reaction barriers and controlling selectivity towards propylene (Chen et al., 2021).
Propylene Epoxidation
The epoxidation of propylene to form propylene oxide (PO) is another key area where (+/-)-1,2-Propylene-d6 Oxide is relevant. Propylene oxide is a valuable bulk chemical used in synthesizing many products. The search for a "green" process for PO production has led to significant efforts in this area. For example, supported gold catalysts with oxygen and hydrogen or water have shown promising activity and selectivity for propylene oxidation. Theoretical studies using density functional theory (DFT) have offered insights into the transformation network and competitive reaction pathways, challenging previous assumptions and highlighting the role of surface hydroperoxo species in the high selectivity of propylene epoxidation on gold-based catalysts (Moskaleva, 2016).
Improving Fuel Characteristics
1,2-Propylene oxide is also being studied for its potential to improve fuel characteristics. Research has explored the effect of PO additives on the species pool in premixed burner-stabilized fuel-rich flames. Adding PO to fuel blends has shown a higher reactivity of the fresh mixture and a reduction in the peak mole fractions of intermediates crucial for PAH formation. This is attributed to the partial replacement of "sooting" fuel with the oxygenated additive and changes in the flame radical pool caused by PO addition. The detailed kinetic mechanisms considered in the work have led to a better understanding and prediction of the chemical behavior in such combustion processes (Dmitriev et al., 2022).
Polymerization and Material Science
The polymerization of propylene oxide to create materials like polyurethane elastomers is another significant application. Double metal cyanide (DMC) catalysts have been used for this purpose, allowing for controlled catalytic activity, initiation time, and unsaturation level in polyether polyols. The active sites of DMC-catalyzed polymerization have both cationic and coordinative characters, leading to materials with a random distribution of configurational sequences and head-to-tail regiosequence. This research is critical for developing materials with specific mechanical properties and applications in various industries (Kim et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2,2,3-trideuterio-3-(trideuteriomethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHAUXETOMSMM-LIDOUZCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583741 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_3_)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-1,2-Propylene-d6 Oxide | |
CAS RN |
202468-69-7 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_3_)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propylene oxide-d6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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